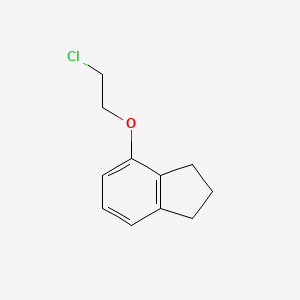-acetonitrile](/img/structure/B8280363.png)
[(2-Benzimidazolyl)thio](pyridin-2-yl)-acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Benzimidazolyl)thioacetonitrile is a heterocyclic compound that combines the structural features of benzimidazole and pyridine. Benzimidazole is known for its diverse biological activities, while pyridine is a basic heterocyclic organic compound with a nitrogen atom. The combination of these two moieties in a single molecule can result in unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzimidazolyl)thioacetonitrile typically involves the reaction of 2-mercaptobenzimidazole with 2-bromopyridine in the presence of a base. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for (2-Benzimidazolyl)thioacetonitrile are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, scaling up of reactions, and purification techniques, would apply to the industrial production of this compound.
化学反应分析
Types of Reactions
(2-Benzimidazolyl)thioacetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
科学研究应用
(2-Benzimidazolyl)thioacetonitrile has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for urease.
Medicine: Explored for its potential therapeutic properties, such as anticancer, antiviral, and antibacterial activities.
Industry: Studied for its use as a corrosion inhibitor for metals.
作用机制
The mechanism of action of (2-Benzimidazolyl)thioacetonitrile depends on its specific application. For example, as a urease inhibitor, the compound likely interacts with the active site of the enzyme, blocking its activity. The nitrogen atoms in the benzimidazole and pyridine rings may play a crucial role in binding to the enzyme’s active site . In anticancer applications, the compound may interfere with cellular pathways involved in cell proliferation and survival .
相似化合物的比较
(2-Benzimidazolyl)thioacetonitrile can be compared with other benzimidazole and pyridine derivatives:
2-(2′-Pyridyl)benzimidazole: Similar structure but lacks the thioether group.
2-(4-Pyridyl)benzimidazole: Similar structure but with the pyridine ring in a different position.
Benzimidazole: Lacks the pyridine ring and thioether group, but shares the benzimidazole core.
The uniqueness of (2-Benzimidazolyl)thioacetonitrile lies in the combination of the benzimidazole and pyridine moieties with a thioether linkage, which can result in distinct chemical and biological properties.
属性
分子式 |
C14H10N4S |
|---|---|
分子量 |
266.32 g/mol |
IUPAC 名称 |
2-(1H-benzimidazol-2-ylsulfanyl)-2-pyridin-2-ylacetonitrile |
InChI |
InChI=1S/C14H10N4S/c15-9-13(12-7-3-4-8-16-12)19-14-17-10-5-1-2-6-11(10)18-14/h1-8,13H,(H,17,18) |
InChI 键 |
QOHHJCUJNSTUQA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)SC(C#N)C3=CC=CC=N3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-Chloro-4-(3-fluorophenyl)pyridin-3-yl]methanol](/img/structure/B8280289.png)




![(2S,3R)-3-(4-Hydroxyphenyl)-2-(4-{[(2S)-2-pyrrolidin-1-ylpropyl]oxy}phenyl)-2,3-dihydro-1,4-benzoxathiin-6-OL](/img/structure/B8280321.png)
![Tert-butyl trans-4-[(4-aminocyclohexyl)methyl]piperazine-1-carboxylate](/img/structure/B8280327.png)





![Ethyl (7R,8S)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate 4-methylbenzenesulfonate](/img/structure/B8280387.png)
